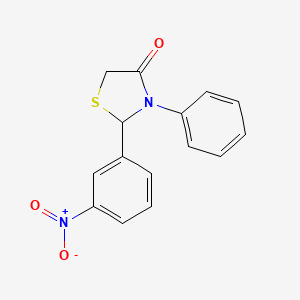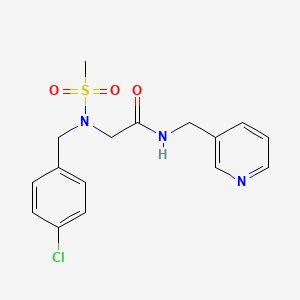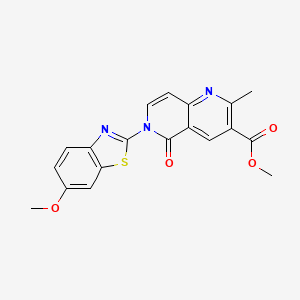
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes, which are involved in the pathogenesis of many diseases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with many chronic diseases such as cancer, diabetes, and cardiovascular disease. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the main advantages of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified using standard techniques. Additionally, the compound has been extensively studied, and its biological effects are well-documented. However, one of the limitations of using 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, and caution should be taken when handling and using the compound in lab experiments.
将来の方向性
There are several future directions for the study of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one. One area of research is the development of new derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the compound could be studied further to investigate its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. Finally, the compound could be used in combination with other drugs to enhance their therapeutic effects and reduce their toxicity.
合成法
The synthesis of 2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one involves the reaction of 3-nitrobenzaldehyde and phenylisothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through a series of intermediate steps and results in the formation of the thiazolidinone ring. The yield of the synthesis method is typically high, and the compound can be purified using standard techniques such as recrystallization.
科学的研究の応用
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in various studies to investigate its effects on different cell lines and animal models.
特性
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14-10-21-15(16(14)12-6-2-1-3-7-12)11-5-4-8-13(9-11)17(19)20/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKQUAWSIETTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)


